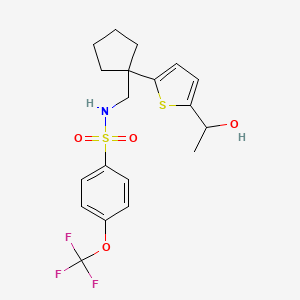
2-メトキシ-3-メトキシカルボニル安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-methoxycarbonylbenzoic acid is an organic compound with the molecular formula C10H10O5. It is also known by its IUPAC name, 2-methoxy-3-(methoxycarbonyl)benzoic acid . This compound is characterized by the presence of a methoxy group and a methoxycarbonyl group attached to a benzoic acid core. It is a white to off-white powder with a melting point of 101-102°C .
科学的研究の応用
2-Methoxy-3-methoxycarbonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methoxycarbonylbenzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield the desired product . Another method includes the nitration of ortho-xylene, followed by oxidation, reduction, diazotization, and etherification steps . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts.
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-3-methoxycarbonylbenzoic acid often involves the use of 2,6-dichlorotoluene as a starting material. The process includes etherification, followed by a Grignard reaction with carbon dioxide . This method is preferred due to its relatively high yield and efficiency.
化学反応の分析
Types of Reactions
2-Methoxy-3-methoxycarbonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.
Substitution: The methoxy and methoxycarbonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
作用機序
The mechanism of action of 2-Methoxy-3-methoxycarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups play a crucial role in its reactivity and interactions with other molecules . These interactions can lead to various biological and chemical effects, depending on the context of its use.
類似化合物との比較
Similar Compounds
3-Methoxy-2-methylbenzoic acid: This compound has a similar structure but with a methyl group instead of a methoxycarbonyl group.
2-(Methoxycarbonyl)benzoic acid: This compound lacks the methoxy group present in 2-Methoxy-3-methoxycarbonylbenzoic acid.
3-(Methoxycarbonyl)-2-methylbenzoic acid: Similar to 2-Methoxy-3-methoxycarbonylbenzoic acid but with a methyl group at a different position.
Uniqueness
2-Methoxy-3-methoxycarbonylbenzoic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
IUPAC Name |
2-methoxy-3-methoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-6(9(11)12)4-3-5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLNYCTZEXROAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2535744.png)
![2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2535746.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2535747.png)



![N,N-dimethyl-4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2535752.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)

